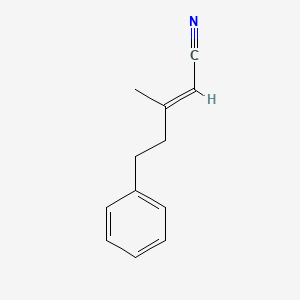

3-Methyl-5-phenylpent-2-enenitrile

Description

Contextualization within Enenitrile Chemistry

Enenitriles, or α,β-unsaturated nitriles, are a class of organic compounds characterized by a C≡N triple bond conjugated with a C=C double bond. This arrangement results in a polarized molecule with an electrophilic carbon atom at the nitrile group, making it susceptible to nucleophilic attack. unizin.org The chemistry of nitriles is analogous in some respects to that of carboxylic acids, as both contain a carbon atom with three bonds to an electronegative atom and possess a π bond. unizin.org

The reactivity of 3-Methyl-5-phenylpent-2-enenitrile is a direct consequence of this functional group arrangement. The conjugated system influences the electronic properties of the molecule, and the nitrile group itself can undergo a variety of transformations. Common reactions for this class of compounds include reduction to primary amines and oxidation to carboxylic acids. The preparation of such nitriles can be achieved through several synthetic pathways, including the dehydration of primary amides or the SN2 reaction of an alkyl halide with a cyanide source. unizin.org

Significance as a Versatile Synthetic Intermediate and Chemical Probe

The utility of 3-Methyl-5-phenylpent-2-enenitrile in contemporary research is largely due to its role as a versatile synthetic intermediate. Its chemical structure provides multiple sites for modification, allowing for the synthesis of more complex molecules. The nitrile group is a particularly reactive handle for introducing other functional groups.

Several synthetic methods have been developed to produce 3-Methyl-5-phenylpent-2-enenitrile. One common industrial method involves the condensation of benzylacetone (B32356) with cyanoacetic acid. chemicalbook.com Another approach is the reaction of 3-methyl-5-phenylpent-2-enal (B14637860) with a cyanide source, such as sodium or potassium cyanide. More advanced techniques like catalytic cross-metathesis using molybdenum-based catalysts have been employed to achieve high stereoselectivity, yielding specific E or Z isomers.

As a building block, 3-Methyl-5-phenylpent-2-enenitrile can undergo several key transformations:

Reduction: The nitrile group can be reduced to a primary amine, 3-methyl-5-phenylpent-2-en-1-amine, using reducing agents like lithium aluminum hydride.

Oxidation: The nitrile can be oxidized to the corresponding carboxylic acid, 3-methyl-5-phenylpent-2-enoic acid, with oxidizing agents such as potassium permanganate (B83412).

Substitution: The phenyl group is capable of participating in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring.

Table 2: Key Reactions of 3-Methyl-5-phenylpent-2-enenitrile

| Reaction Type | Common Reagents | Major Product |

|---|---|---|

| Reduction | Lithium aluminum hydride (LiAlH₄) | 3-Methyl-5-phenylpent-2-en-1-amine |

| Oxidation | Potassium permanganate (KMnO₄) | 3-Methyl-5-phenylpent-2-enoic acid |

| Electrophilic Aromatic Substitution | Halogens, nitro groups with a Lewis acid catalyst | Substituted phenyl derivatives |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-methyl-5-phenylpent-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-11(9-10-13)7-8-12-5-3-2-4-6-12/h2-6,9H,7-8H2,1H3/b11-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELCXXZZKSRBET-PKNBQFBNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC#N)CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C#N)/CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052171 | |

| Record name | (2E)-3-Methyl-5-phenylpent-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53243-60-0, 93893-89-1 | |

| Record name | (2E)-3-Methyl-5-phenyl-2-pentenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53243-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentenenitrile, 3-methyl-5-phenyl-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053243600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-5-phenylpent-2-enenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093893891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentenenitrile, 3-methyl-5-phenyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-Methyl-5-phenylpent-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3-methyl-5-phenylpent-2-enenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methyl-5-phenylpent-2-enenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Considerations and Isomerism of 3 Methyl 5 Phenylpent 2 Enenitrile

Structural Elucidation of (E) and (Z) Isomers

The definitive identification and characterization of the (E) and (Z) geometric isomers of 3-Methyl-5-phenylpent-2-enenitrile are paramount for understanding their distinct properties and reactivity. The presence of a carbon-carbon double bond (C2=C3) with different substituents on each carbon atom gives rise to this stereoisomerism. mit.edu The assignment of these isomers is achieved through a combination of advanced spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. Specifically, 1H-NMR spectroscopy can differentiate the isomers based on the chemical shifts of the vinylic proton and the methyl group protons, which are influenced by their spatial relationship to the other substituents around the double bond. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide definitive proof of stereochemistry by identifying through-space correlations between protons. For instance, a NOESY experiment would show a correlation between the vinylic proton and the methyl group in the (E)-isomer, which would be absent in the (Z)-isomer. mit.edu

In addition to NMR, other analytical methods are employed to confirm the isomeric structures and determine their purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are effective for separating the (E) and (Z) isomers. mit.edu By using appropriate columns and conditions, the two isomers can be resolved into distinct peaks, allowing for their quantification. HPLC methods using chiral columns can be particularly useful for ensuring stereochemical purity. acs.orgsielc.com

Infrared (IR) Spectroscopy: The IR spectra of the isomers will show characteristic absorptions for the nitrile group (C≡N) and the C=C double bond. While the spectra of the two isomers may be very similar, subtle differences in the fingerprint region can sometimes be used for differentiation.

Computational Methods: Density Functional Theory (DFT) calculations can be used to predict the NMR chemical shifts and relative energies of the isomers, providing theoretical support for the experimental assignments. mit.edu

The (Z)-stereochemistry indicates that the higher-priority groups on either side of the double bond are on the same side, while the (E)-stereochemistry indicates they are on opposite sides. mit.edu

Isomer Ratios and Distribution in Synthetic Production

In standard synthetic production, 3-Methyl-5-phenylpent-2-enenitrile is often produced as a mixture of its (E) and (Z) isomers. The specific ratio of these isomers is highly dependent on the synthetic route and the reaction conditions employed.

A common industrial method for its preparation is the condensation of benzylacetone (B32356) with cyanoacetic acid in the presence of a base like pyridine (B92270), followed by decarboxylation. chemicalbook.com This process typically results in a non-stereoselective outcome, yielding a mixture of the geometric isomers. Published data indicates that the commercial product is often a 2:3 mixture of the (Z)- and (E)-isomers, respectively. chemicalbook.comfiveable.me

The formation of a mixture suggests that the energy difference between the transition states leading to the two isomers under these conditions is small, leading to a product distribution that reflects a balance of kinetic and thermodynamic factors.

| Synthetic Method | Typical Isomer Ratio ((Z):(E)) | Notes |

|---|---|---|

| Condensation of benzylacetone with cyanoacetic acid | 2:3 | This is a common ratio found in commercial products. chemicalbook.comfiveable.me |

Stereoselective Synthesis Methodologies

To overcome the formation of isomeric mixtures, significant research has focused on the development of stereoselective synthesis methodologies that favor the formation of a single, desired isomer. Such methods are crucial for applications where the biological or physical properties of the individual isomers differ.

One of the most advanced approaches for the stereoselective synthesis of the (Z)-isomer of 3-Methyl-5-phenylpent-2-enenitrile is through catalytic cross-metathesis . mit.edu This powerful organometallic reaction utilizes specific catalysts to achieve high stereocontrol.

Catalyst System: Molybdenum-based monoaryloxide pyrrolide (MAP) or chloride (MAC) complexes are highly effective for this transformation. mit.edu

Mechanism: These catalysts enable the formation of (Z)-di- and tri-substituted alkenyl nitriles with high stereoisomeric purity. The reaction proceeds under mild conditions and demonstrates a broad substrate scope. mit.edu

Advantages: This method provides direct access to the (Z)-isomer with high stereoselectivity and generally results in good yields. mit.edu

This catalytic approach represents a significant improvement over classical condensation reactions, offering precise control over the geometry of the double bond.

| Methodology | Key Features | Primary Isomeric Outcome |

|---|---|---|

| Classical Condensation | Reaction of benzylacetone and cyanoacetic acid. chemicalbook.com | Mixture of (E) and (Z) isomers. chemicalbook.comfiveable.me |

| Catalytic Cross-Metathesis | Uses Molybdenum-based MAC or MAP catalysts. mit.edu | High stereoselectivity for the (Z)-isomer. mit.edu |

Isomerization Dynamics and Control

The interconversion between the (E) and (Z) isomers of 3-Methyl-5-phenylpent-2-enenitrile is a critical aspect to consider, both during synthesis and post-purification. The stability of the double bond can be influenced by external factors, leading to isomerization and a change in the isomer ratio. The control of these dynamics is governed by the principles of kinetic and thermodynamic control. wikipedia.orglibretexts.org

Thermodynamic vs. Kinetic Control: Under kinetic control (typically at lower temperatures), the product ratio is determined by the rate of formation, favoring the isomer with the lower activation energy barrier. wikipedia.orgmasterorganicchemistry.com Under thermodynamic control (at higher temperatures or with longer reaction times), the system reaches equilibrium, and the product ratio reflects the relative stability of the isomers, favoring the more stable isomer. wikipedia.orgmasterorganicchemistry.com For many alkenes, the (E)-isomer is thermodynamically more stable due to reduced steric strain.

Photochemical Isomerization: Isomerization can be induced by photochemical means. Research on α,β-unsaturated nitriles has shown that irradiation with UV light in the presence of a photosensitizer can facilitate E → Z isomerization. acs.org This method can be used to enrich the mixture in the less thermodynamically stable (Z)-isomer, providing a contra-thermodynamic outcome. acs.org The mechanism can involve either singlet or triplet energy transfer, leading to a rotation around the C=C bond in the excited state. acs.org

Control During Purification: The potential for isomerization necessitates careful control during purification and handling. It is recommended to use inert conditions to prevent unwanted isomerization, which can be catalyzed by trace acids, bases, or heat. Chromatographic separation, for instance, should be conducted under conditions that minimize the risk of on-column isomerization.

Understanding these dynamics allows for the strategic manipulation of reaction and storage conditions to either maintain a desired isomeric purity or to intentionally shift the equilibrium towards the desired isomer.

Synthetic Methodologies for 3 Methyl 5 Phenylpent 2 Enenitrile

Condensation Reactions for Enenitrile Formation

Condensation reactions represent a fundamental and widely employed strategy for the synthesis of α,β-unsaturated nitriles like 3-Methyl-5-phenylpent-2-enenitrile. These methods typically involve the formation of a new carbon-carbon double bond through the reaction of a carbonyl compound with an active methylene (B1212753) compound.

Condensation of Benzylacetone (B32356) with Cyanoacetic Acid

A primary and well-documented method for the preparation of 3-Methyl-5-phenylpent-2-enenitrile involves the Knoevenagel condensation of benzylacetone with cyanoacetic acid. chemicalbook.com This reaction is followed by decarboxylation to yield the desired enenitrile. The commercial product is often a mixture of the (Z)- and (E)-isomers. chemicalbook.com

Benzylacetone + Cyanoacetic Acid → 3-Methyl-5-phenylpent-2-enoic acid → 3-Methyl-5-phenylpent-2-enenitrile + CO₂

This transformation highlights a classical approach to forming α,β-unsaturated nitriles, where the initial condensation product undergoes subsequent elimination of carbon dioxide to afford the final stable nitrile.

Catalytic Aspects of Condensation Pathways

The efficiency and selectivity of the condensation reaction between benzylacetone and cyanoacetic acid are significantly influenced by the choice of catalyst. Pyridine (B92270) is a commonly used catalyst for this specific transformation. chemicalbook.com Generally, basic catalysts are employed to facilitate the deprotonation of the active methylene compound, thereby generating the nucleophile required for the condensation step.

The Knoevenagel condensation, a broader class of reactions to which this synthesis belongs, has been extensively studied with a variety of catalysts. While specific data on benzylacetone and cyanoacetic acid condensation is focused, general principles from related reactions provide valuable insights. For instance, in the condensation of benzaldehyde (B42025) with ethyl cyanoacetate, catalysts like Cu─Mg─Al layered double hydroxides have shown excellent activity. researchgate.net Furthermore, amine-functionalized metal-organic frameworks (MOFs) have demonstrated high efficiency in Knoevenagel-type condensations due to the presence of both Lewis acid and basic sites. researchgate.net Research has also explored the use of triphenylphosphine (B44618) as an efficient catalyst for mild, solvent-free Knoevenagel condensations, yielding (E)-isomers with high selectivity. organic-chemistry.org These advancements in catalytic systems for similar transformations suggest potential avenues for optimizing the synthesis of 3-Methyl-5-phenylpent-2-enenitrile, potentially leading to higher yields and improved stereoselectivity.

Nitrile Synthesis from Carboxylic Acid Derivatives

An alternative synthetic strategy to 3-Methyl-5-phenylpent-2-enenitrile involves the conversion of a corresponding carboxylic acid derivative. This multi-step approach offers a different disconnection and can be advantageous depending on the availability of starting materials.

Acid Chloride Intermediate Formation

The initial step in this pathway is the conversion of a suitable carboxylic acid, such as 3-methyl-5-phenylpentanoic acid, into its more reactive acid chloride derivative. This transformation is a standard procedure in organic synthesis and is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. brainly.comlibretexts.orgchemguide.co.uk The use of pyridine is often employed to neutralize the HCl generated during the reaction. brainly.comchegg.com

The general reaction is as follows:

3-Methyl-5-phenylpentanoic acid + SOCl₂ → 3-Methyl-5-phenylpentanoyl chloride + SO₂ + HCl

The formation of the acid chloride is a crucial activation step, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack in the subsequent step. The reaction is often carried out in an inert solvent like dichloromethane (B109758) and may require heating to ensure complete conversion. researchgate.net

Ammonia (B1221849) Treatment and Optimization of Reaction Conditions

Once the acid chloride is formed, it is treated with ammonia (NH₃) to generate the corresponding amide. brainly.com This amide is then subjected to a dehydration step to yield the final nitrile product. While the direct conversion of the acid chloride to the nitrile is possible under certain conditions, the two-step process via the amide is a common and reliable method.

The reaction sequence is:

3-Methyl-5-phenylpentanoyl chloride + 2NH₃ → 3-Methyl-5-phenylpentanamide + NH₄Cl

3-Methyl-5-phenylpentanamide --[Dehydration]--> 3-Methyl-5-phenylpent-2-enenitrile + H₂O

Optimization of this process involves careful control of reaction conditions. The amidation step is typically exothermic and requires cooling to manage the reaction rate and prevent side reactions. The subsequent dehydration of the amide to the nitrile can be achieved using various dehydrating agents. While not specifically detailed for this compound, common reagents for this transformation include phosphorus pentoxide (P₂O₅) or other strong dehydrating agents. Achieving the α,β-unsaturation in the final product from the saturated amide would require an additional oxidation or elimination step, suggesting that starting with an unsaturated carboxylic acid or introducing the double bond at a different stage might be a more direct approach within this synthetic strategy.

Emerging Synthetic Approaches and Process Enhancement

The field of organic synthesis is continually evolving, with a constant drive towards more efficient, sustainable, and selective methods. For the synthesis of 3-Methyl-5-phenylpent-2-enenitrile, several modern approaches hold promise for process enhancement.

One such advanced technique is catalytic cross-metathesis. This method has been shown to be a versatile tool for the stereoselective synthesis of Z- or E-disubstituted and trisubstituted alkenyl nitriles with high purity. The use of molybdenum-based catalysts allows for direct access to the desired isomer under mild conditions and with a broad substrate scope.

Another area of development is the refinement of catalytic systems for condensation reactions. As mentioned earlier, the exploration of heterogeneous catalysts like layered double hydroxides and metal-organic frameworks offers advantages in terms of catalyst recovery and reuse, contributing to greener and more economical processes. researchgate.net

Furthermore, flow chemistry presents a significant opportunity for process enhancement. By conducting reactions in continuous flow reactors, improvements in heat and mass transfer, reaction time, and safety can be achieved. This technology could be particularly beneficial for exothermic reactions involved in both the condensation and the acid chloride pathways.

While specific research on the application of these emerging technologies to the synthesis of 3-Methyl-5-phenylpent-2-enenitrile may not be extensively published, the principles and successes demonstrated in related systems provide a strong foundation for future process development and optimization.

Development of Novel Reagents and Catalytic Systems

The synthesis of 3-Methyl-5-phenylpent-2-enenitrile, particularly with specific stereochemistry (Z- or E-isomers), has been significantly advanced through the introduction of novel catalytic methods.

One of the most advanced techniques is catalytic cross-metathesis . This method provides direct access to specific isomers of the compound with high stereoselectivity. It employs molybdenum-based monoaryloxide pyrrolide (MAP) or chloride (MAC) complexes as catalysts. These catalysts facilitate the exchange of alkene fragments between two olefinic substrates, leading to the formation of the desired di- or tri-substituted alkenyl nitrile under mild conditions and with good yields. A key advantage of this approach is its broad substrate scope, accommodating even those bearing alcohol or carboxylic acid groups.

Another significant route involves the conjugate addition of organometallic reagents to α,β-unsaturated nitrile precursors, followed by dehydration. This multi-step process allows for stereoselective control based on the chosen reagents and reaction conditions. For instance, the conjugate addition of methyl or phenyl Grignard reagents to an appropriate α,β-unsaturated nitrile can be followed by a dehydration step using reagents like phosphorus pentoxide (P₂O₅) or systems like oxalyl chloride/DMSO (Swern oxidation conditions) to yield the final product. This method offers versatility and can produce good yields, though it requires careful management of reaction parameters to prevent side reactions like dimerization.

The table below summarizes key aspects of these novel synthetic approaches.

| Synthetic Approach | Key Reagents/Catalysts | Key Features |

| Catalytic Cross-Metathesis | Molybdenum-based MAC or MAP complexes | High stereoselectivity (especially for Z-isomer), Mild reaction conditions, Broad substrate scope. |

| Conjugate Addition & Dehydration | Organometallic reagents (e.g., Grignard), Dehydrating agents (P₂O₅, (COCl)₂/DMSO) | Good yields, Versatility, Stereoselective control through reagent choice. |

Scalable Preparative Strategies for Industrial Relevance

For industrial-level production, synthetic strategies must be efficient, cost-effective, and scalable. The preparation of 3-Methyl-5-phenylpent-2-enenitrile for commercial use often employs robust and optimized reaction protocols.

A common industrial method is the condensation reaction . One such process involves the reaction of benzylacetone with cyanoacetic acid in the presence of a base like pyridine, followed by the elimination of carbon dioxide. chemicalbook.com Another variation is the condensation of 3-methyl-5-phenylpent-2-enal (B14637860) with a cyanide source, such as sodium or potassium cyanide, often in an alcohol solvent at elevated temperatures.

To enhance efficiency and throughput in industrial settings, continuous flow reactors are frequently utilized. This approach allows for better control over reaction parameters, leading to optimized yield and purity. The process typically involves the use of phase transfer catalysts to improve reaction rates between the raw materials. Following the reaction, purification is crucial to obtain the final product with the desired quality. Standard industrial purification techniques like distillation or recrystallization are employed for this purpose. Furthermore, scalable liquid chromatography methods, such as reverse-phase HPLC, can be used for the isolation and purification of the compound in preparative separations. sielc.com

The following table outlines the key elements of scalable production strategies.

| Strategy | Description | Key Components | Advantages |

| Condensation Reaction | Condensation of precursors like benzylacetone with cyanoacetic acid or 3-methyl-5-phenylpent-2-enal with a cyanide source. chemicalbook.com | Benzylacetone, Cyanoacetic acid, Pyridine, Cyanide salts. chemicalbook.com | A well-established and reliable method for large-scale synthesis. |

| Continuous Flow Process | The reaction is carried out in a continuous flow reactor system instead of a batch process. | Continuous flow reactors, Phase transfer catalysts. | Enhanced reaction rate, Optimized yield and purity, Improved process control. |

| Purification | Isolation and purification of the final product to meet quality standards. | Distillation, Recrystallization, Preparative HPLC. sielc.com | Ensures high purity of the commercial product. |

Chemical Reactivity and Transformations of 3 Methyl 5 Phenylpent 2 Enenitrile

Reactivity of the Olefinic Moiety

The carbon-carbon double bond in 3-methyl-5-phenylpent-2-enenitrile is part of an α,β-unsaturated nitrile system, which significantly influences its reactivity.

As an α,β-unsaturated nitrile, 3-methyl-5-phenylpent-2-enenitrile is an excellent Michael acceptor. adichemistry.comlibretexts.org In the Michael reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system in a conjugate addition fashion. adichemistry.com This reactivity is due to the electron-withdrawing nature of the nitrile group, which polarizes the double bond, making the β-carbon electrophilic and susceptible to attack by soft nucleophiles. adichemistry.comnih.gov

The general mechanism involves the attack of a nucleophile (Michael donor) on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. libretexts.org Subsequent protonation of this intermediate yields the final 1,4-addition product. libretexts.org A wide range of nucleophiles can act as Michael donors in this reaction.

Table 1: Examples of Potential Michael Donors for Reaction with 3-Methyl-5-phenylpent-2-enenitrile

| Class of Michael Donor | Specific Example |

| Enolates | Diethyl malonate |

| Organocuprates | Lithium dimethylcuprate |

| Amines | Piperidine |

| Thiols | Thiophenol |

| Cyanides | Sodium cyanide |

The reaction is thermodynamically controlled and is favored over the kinetically controlled 1,2-addition to the nitrile group. adichemistry.com The specific conditions, such as the choice of solvent and base, can be optimized to favor the conjugate addition product.

3-Methyl-5-phenylpent-2-enenitrile exists as two geometric isomers: (E) and (Z). The commercial product is often a mixture of these two isomers. chemicalbook.com The stereochemistry of the double bond can be crucial for its biological activity and application in fine chemical synthesis. Consequently, methods for stereoselective synthesis and isomerization are of significant interest.

One of the advanced methods for the stereoselective synthesis of the (Z)-isomer is through catalytic cross-metathesis. This approach utilizes molybdenum-based monoaryloxide pyrrolide (MAP) catalysts to achieve high Z-selectivity in the formation of α,β-unsaturated nitriles.

Table 2: Catalytic System for Stereoselective Synthesis of (Z)-3-Methyl-5-phenylpent-2-enenitrile

| Catalyst Type | Description | Advantage |

| Molybdenum-based MAP | Monoaryloxide pyrrolide complexes of molybdenum. | High Z-selectivity, broad substrate scope, mild reaction conditions. |

While specific studies on the isomerization of pre-existing mixtures of 3-methyl-5-phenylpent-2-enenitrile isomers are not extensively documented in readily available literature, such transformations are generally achievable through photochemical methods or by using acid or base catalysts, which can facilitate the equilibration between the (E) and (Z) forms.

Reactivity of the Aromatic Phenyl Group

The phenyl group in 3-methyl-5-phenylpent-2-enenitrile can undergo reactions typical of aromatic compounds, most notably electrophilic aromatic substitution.

The substituent attached to the phenyl ring, a 3-methylpent-2-enenitrile (B14734493) group, influences the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. This substituent is essentially an alkyl chain, which is generally considered an activating group and an ortho-, para-director due to its electron-donating inductive effect. libretexts.org This effect increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles, and stabilizes the carbocation intermediates formed during ortho and para attack. libretexts.org

Therefore, in reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, the incoming electrophile is expected to be directed primarily to the ortho and para positions of the phenyl ring. masterorganicchemistry.comlibretexts.org

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 3-Methyl-5-phenylpent-2-enenitrile

| Reaction | Reagents | Major Products (Predicted) |

| Nitration | HNO₃, H₂SO₄ | ortho-nitro and para-nitro substituted products. masterorganicchemistry.com |

| Bromination | Br₂, FeBr₃ | ortho-bromo and para-bromo substituted products. |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | ortho-acetyl and para-acetyl substituted products. |

It is important to note that steric hindrance from the bulky substituent may favor substitution at the less hindered para position over the ortho positions.

Beyond the standard electrophilic aromatic substitution reactions, modern synthetic methods allow for more specific, directed functionalization of aromatic rings. While specific examples for 3-methyl-5-phenylpent-2-enenitrile are not widely reported, general strategies for directed functionalization could potentially be applied.

One such strategy is directed ortho-metalation (DoM). In this type of reaction, a substituent with a heteroatom capable of coordinating to a metal (like an amide or an ether) can direct deprotonation by a strong base (like an organolithium reagent) to the adjacent ortho position. The resulting ortho-lithiated species can then be trapped by various electrophiles, allowing for the selective introduction of a wide range of functional groups at the ortho position. Although the alkyl nitrile substituent in 3-methyl-5-phenylpent-2-enenitrile is not a classical directing group for DoM, modifications to the synthetic route could introduce such a group if specific ortho-functionalization were desired.

Mechanistic Investigations into 3 Methyl 5 Phenylpent 2 Enenitrile Reactivity

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of 3-Methyl-5-phenylpent-2-enenitrile can be achieved through several routes, each with its own mechanistic intricacies. A common industrial method involves the condensation of benzylacetone (B32356) with cyanoacetic acid. chemicalbook.com This reaction proceeds in the presence of a base like pyridine (B92270), followed by the elimination of carbon dioxide to yield the final nitrile product. chemicalbook.com

Another synthetic approach is the reaction of 3-methyl-5-phenylpent-2-enal (B14637860) with a cyanide source, such as sodium or potassium cyanide, in an alcoholic solvent at elevated temperatures. The nitrile group's reactivity allows it to act as a precursor for various functional groups. For instance, it can be oxidized to form corresponding carboxylic acids or reduced to primary amines using reagents like lithium aluminum hydride.

Advanced stereoselective synthesis can be accomplished via catalytic cross-metathesis. This method employs molybdenum-based monoaryloxide pyrrolide (MAC) complexes as catalysts to produce (Z)- or (E)-di- and tri-substituted alkenyl nitriles with high stereoisomeric purity. This technique offers direct access to the Z-isomer with high stereoselectivity under mild conditions.

The nitrile group itself can undergo substitution reactions, allowing for its replacement with other functional groups under specific conditions. The geometry of the conjugated nitrile-alkene system plays a crucial role in its interaction with metal catalysts, such as palladium or nickel.

Understanding 3-Methyl-5-phenylpent-2-enenitrile as a Reactive Intermediate

3-Methyl-5-phenylpent-2-enenitrile serves as a valuable reactive intermediate in the synthesis of more complex molecules. Its nitrile group is particularly reactive and can participate in various biochemical pathways by acting as a ligand that binds to receptors or enzymes.

The chemical reactivity of this compound includes:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

Reduction: The nitrile can be reduced to a primary amine.

Substitution: The nitrile group can be replaced by other functional groups.

The conjugated system of the nitrile and the alkene influences its coordination with metal catalysts, which is a key aspect of its utility in organometallic chemistry.

Analogous Mechanistic Studies in Related Nitrile Systems

Mechanistic studies of related nitrile systems provide valuable context for understanding the reactivity of 3-Methyl-5-phenylpent-2-enenitrile. For instance, detailed mechanistic investigations of nickel-catalyzed metathesis between aryl thioethers and aryl nitriles have revealed that the reaction can proceed through a key transmetalation step between two oxidative addition complexes. nih.gov NMR studies, including specialized techniques like ³¹P-²H HMBC experiments with deuterium-labeled complexes, have been instrumental in demonstrating the exchange of functional groups during this transmetalation step. nih.gov

Furthermore, the study of isonitrile-nitrile isomerization provides insights into the fundamental reactivity of the cyano group. acs.orgacs.org In some systems, this isomerization can be thermally induced. nih.gov The electronic properties of conjugated nitrile systems are also of interest, with nitrile substituents serving as infrared redox markers in some metal complexes. acs.org The conjugation in nitrile units can lead to broadened and strengthened absorption bands, which is relevant for applications in materials science, such as dye-sensitized solar cells. nih.gov

Derivatives and Analogues of 3 Methyl 5 Phenylpent 2 Enenitrile

Synthetic Pathways to Substituted Enenitrile Derivatives

The synthesis of derivatives of 3-methyl-5-phenylpent-2-enenitrile involves the introduction of various functional groups onto its core structure. These synthetic strategies often adapt established methods for nitrile and alkene formation to create novel, substituted compounds.

One common approach involves modifying the starting materials. For instance, derivatives with substituents on the phenyl ring can be synthesized by starting with the appropriately substituted benzylacetone (B32356). Condensation of a substituted benzylacetone with cyanoacetic acid in the presence of a catalyst like pyridine (B92270) allows for the formation of a range of phenyl-substituted 3-methyl-5-phenylpent-2-enenitrile derivatives. chemicalbook.com

Another versatile method is the direct functionalization of the parent molecule. The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Similarly, the α,β-unsaturated nitrile system provides reactive sites for further chemical transformations.

Modern synthetic methods offer more sophisticated pathways. Catalytic cross-metathesis, for example, has emerged as a powerful tool for the stereoselective synthesis of Z- or E-disubstituted and trisubstituted alkenyl nitriles. This technique could be applied to generate a diverse library of derivatives with high stereoisomeric purity. Additionally, chemoenzymatic strategies using aldoxime dehydratases (Oxd) present a sustainable alternative for synthesizing nitriles from corresponding aldehydes under mild conditions, which can be applied to create various substituted enenitriles. researchgate.net

Table 1: General Synthetic Methodologies for Substituted Enenitrile Derivatives

| Method | Description | Key Reagents/Catalysts | Applicability |

| Condensation Reaction | Condensation of a ketone (e.g., substituted benzylacetone) with an active methylene (B1212753) compound like cyanoacetic acid. | Pyridine, Piperidine | Synthesis of phenyl-substituted derivatives. |

| Wittig-type Reactions | Reaction of a phosphorus ylide containing a nitrile group with a suitable aldehyde or ketone. | Phosphonium salts, base | Versatile for creating various substitution patterns on the alkene. |

| Catalytic Cross-Metathesis | Reaction between two alkenes, one containing the nitrile functionality, to form a new alkene product. | Molybdenum or Ruthenium-based catalysts | High stereoselectivity for Z- or E-isomers. |

| Dehydration of Amides/Oximes | Conversion of corresponding amides or aldoximes to nitriles. | Dehydrating agents (e.g., P₂O₅, (COCl)₂), Aldoxime dehydratases (enzymatic). researchgate.net | Useful for cyanide-free synthesis pathways. |

Exploration of Structurally Related Nitrile Compounds

The study of nitrile compounds structurally related to 3-methyl-5-phenylpent-2-enenitrile provides valuable context for understanding its properties. These related molecules may share the α,β-unsaturated nitrile moiety but differ in their substitution patterns or carbon chain length.

Examples of such structurally related compounds include:

Cinnamonitrile: This simpler analogue lacks the methyl and phenethyl groups, consisting of a phenyl group directly attached to the α,β-unsaturated nitrile.

(z)-Docos-9-enenitrile: This is a long-chain aliphatic enenitrile, which provides a comparison for the impact of a long alkyl chain versus the phenylalkyl group. nih.gov

Non-2-enenitrile: A shorter-chain aliphatic enenitrile. guidechem.com

4-Phenyl-3-oxobutanenitrile: This compound features a keto group in the chain and serves as a versatile starting material for synthesizing various heterocyclic compounds. rsc.org

The synthesis of these related nitriles often employs similar strategies, such as the Knoevenagel or Wittig reactions, and newer methods like copper-promoted nitrogen transfer from cyanide to aldehydes. organic-chemistry.org The investigation of these compounds helps to build a broader understanding of how structural variations influence the chemical and physical characteristics of unsaturated nitriles.

Table 2: Examples of Structurally Related Nitrile Compounds

| Compound Name | Molecular Formula | Key Structural Difference from 3-Methyl-5-phenylpent-2-enenitrile |

| Cinnamonitrile | C₉H₇N | Lacks methyl group and has phenyl group directly on the double bond. |

| (z)-Docos-9-enenitrile | C₂₂H₄₁N | Long aliphatic chain instead of a phenyl-containing group. nih.gov |

| Non-2-enenitrile | C₉H₁₅N | Simple alkyl chain instead of a phenyl-containing group. guidechem.com |

| 4-Phenyl-3-oxobutanenitrile | C₁₀H₉NO | Contains a ketone functional group in the backbone. rsc.org |

Structure-Reactivity and Structure-Property Relationship Studies in Analogous Systems

Understanding the relationship between the chemical structure and the resulting reactivity or physical properties is a fundamental goal in chemistry. nih.gov For analogues of 3-methyl-5-phenylpent-2-enenitrile, these studies focus on how specific structural modifications influence the molecule's behavior.

Structure-Reactivity Relationships: The reactivity of the enenitrile system is heavily influenced by its substituents.

Electronic Effects: Electron-withdrawing or electron-donating groups on the phenyl ring can alter the electron density of the conjugated system. This, in turn, affects the susceptibility of the double bond to nucleophilic or electrophilic attack and influences the reactivity of the nitrile group itself.

Steric Effects: The size and position of substituents can hinder or facilitate the approach of reagents to reactive sites. For example, bulky groups near the nitrile or the double bond can decrease reaction rates.

The nitrile group can undergo various transformations, such as reduction to primary amines using reagents like lithium aluminum hydride or oxidation to carboxylic acids. The efficiency and outcome of these reactions can be tuned by the substituents present elsewhere in the molecule.

Structure-Property Relationships: The physical and material properties of these compounds are also closely tied to their molecular structure.

Flexibility and Packing: In the solid state, intermolecular interactions and molecular packing determine properties like mechanical flexibility. Studies on other organic molecules have shown that even small changes, such as extending an alkyl chain, can shift a material from being brittle to flexible. rsc.org

Physicochemical Properties: Modifications to the structure can systematically alter properties like boiling point, viscosity, and solubility. For instance, increasing the length of an alkyl chain or introducing polar functional groups will have predictable effects on these characteristics. In other classes of compounds, a strong correlation has been found between physicochemical properties like the acid dissociation constant (pKa) and biological activity. researchgate.net

By systematically synthesizing and evaluating a series of related enenitriles, researchers can build models that predict the properties of new compounds, guiding the design of molecules with specific desired characteristics for various applications. nih.gov

Advanced Spectroscopic and Chromatographic Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation and stereochemical analysis of 3-Methyl-5-phenylpent-2-enenitrile. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each proton and carbon atom within the molecule, respectively. nih.gov

¹H NMR spectroscopy allows for the determination of the connectivity of protons and their spatial relationships. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants provide evidence for the presence of the phenyl group, the ethyl bridge, the methyl group, and the vinyl proton. The integration of the signals corresponds to the number of protons in each specific environment.

¹³C NMR spectroscopy complements the proton data by providing the number of non-equivalent carbon atoms and their hybridization states. nih.gov The chemical shifts of the carbon signals can distinguish between the aromatic carbons of the phenyl ring, the sp² hybridized carbons of the double bond and the nitrile group, and the sp³ hybridized carbons of the methyl and ethyl groups.

The stereochemistry of the double bond, i.e., the (E) and (Z) isomers, can be determined by analyzing the coupling constants between the vinyl proton and the adjacent protons in the ¹H NMR spectrum, as well as through Nuclear Overhauser Effect (NOE) experiments, which reveal through-space proximity between protons. The commercial product is often a mixture of the (E) and (Z) isomers, typically in a 3:2 ratio. chemicalbook.com

Table 1: Representative NMR Data for 3-Methyl-5-phenylpent-2-enenitrile (Note: Specific chemical shifts can vary based on the solvent and isomeric form)

| Nucleus | Typical Chemical Shift Range (ppm) | Assignment |

| ¹H | 7.10 - 7.40 | Aromatic protons (phenyl group) |

| ¹H | 5.00 - 5.50 | Vinylic proton |

| ¹H | 2.50 - 2.90 | Methylene (B1212753) protons (-CH₂-Ph) |

| ¹H | 2.20 - 2.60 | Methylene protons (-CH₂-C=) |

| ¹H | 1.80 - 2.20 | Methyl protons (-CH₃) |

| ¹³C | 135 - 145 | Quaternary aromatic carbon |

| ¹³C | 125 - 130 | Aromatic CH carbons |

| ¹³C | 115 - 120 | Nitrile carbon (-C≡N) |

| ¹³C | 105 - 115 | Vinylic CH carbon |

| ¹³C | 90 - 100 | Quaternary vinylic carbon |

| ¹³C | 30 - 40 | Methylene carbons |

| ¹³C | 15 - 25 | Methyl carbon |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of 3-Methyl-5-phenylpent-2-enenitrile. nih.gov The molecular formula of this compound is C₁₂H₁₃N, corresponding to a molecular weight of approximately 171.24 g/mol . nih.govguidechem.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. The monoisotopic mass is a key piece of data obtained from this analysis. guidechem.com

Electron ionization (EI) is a common technique used in conjunction with gas chromatography-mass spectrometry (GC-MS) for analyzing volatile compounds like 3-Methyl-5-phenylpent-2-enenitrile. nih.gov The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule and a series of fragment ions. The fragmentation pattern is characteristic of the compound's structure and can be used for identification and structural confirmation. Common fragmentation pathways for this molecule may include the loss of a methyl group, cleavage of the ethyl bridge, and fragmentation of the phenyl ring.

For applications requiring analysis in the liquid phase, such as with HPLC-MS, a "soft" ionization technique like electrospray ionization (ESI) may be employed. In such cases, formic acid is often used as a mobile phase additive to facilitate protonation and the formation of [M+H]⁺ ions for detection by the mass spectrometer. sielc.com

Table 2: Key Mass Spectrometry Data for 3-Methyl-5-phenylpent-2-enenitrile

| Parameter | Value | Significance |

| Molecular Formula | C₁₂H₁₃N | Defines the elemental composition. nih.govguidechem.com |

| Molecular Weight | 171.24 g/mol | Confirms the overall mass of the molecule. nih.govguidechem.com |

| Monoisotopic Mass | 171.1048 u | Provides the exact mass for high-resolution analysis. guidechem.com |

| Major Fragment Ions (EI) | Varies | Provides structural information based on fragmentation patterns. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in 3-Methyl-5-phenylpent-2-enenitrile. nih.gov The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the bonds within the molecule.

The most characteristic absorption band for this compound is that of the nitrile group (-C≡N), which typically appears as a sharp, medium-intensity peak in the region of 2200-2260 cm⁻¹. The presence of a carbon-carbon double bond (C=C) from the pentenenitrile backbone will give rise to a stretching vibration in the 1600-1680 cm⁻¹ region.

The aromatic phenyl group will exhibit several characteristic absorptions. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring, which appear as a series of peaks in the 1450-1600 cm⁻¹ range. The aliphatic C-H bonds of the methyl and methylene groups will show stretching vibrations in the 2850-3000 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Frequencies for 3-Methyl-5-phenylpent-2-enenitrile

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Nitrile (-C≡N) | Stretching | 2200 - 2260 |

| Alkene (C=C) | Stretching | 1600 - 1680 |

| Aromatic (C=C) | Ring Stretching | 1450 - 1600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

High-Performance Liquid Chromatography (HPLC) for Separation, Purity, and Isomer Ratio Determination

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purity assessment of 3-Methyl-5-phenylpent-2-enenitrile. sielc.com Given that the compound exists as (E) and (Z) isomers, HPLC is particularly valuable for separating these stereoisomers and determining their ratio in a sample. chemicalbook.com

A common approach for the analysis of 3-Methyl-5-phenylpent-2-enenitrile is reversed-phase (RP) HPLC. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. A typical mobile phase for this analysis consists of a mixture of acetonitrile, water, and an acid such as phosphoric acid or formic acid. sielc.com The separation is based on the differential partitioning of the isomers between the stationary and mobile phases.

By using a suitable detector, such as a UV detector set at a wavelength where the compound absorbs strongly (due to the conjugated system and aromatic ring), the separated isomers can be detected and quantified. The peak areas from the chromatogram can be used to determine the purity of the sample and the relative amounts of the (E) and (Z) isomers. This method is also scalable for preparative separation to isolate impurities. sielc.com

Table 4: Typical HPLC Parameters for the Analysis of 3-Methyl-5-phenylpent-2-enenitrile

| Parameter | Condition |

| Column | Reversed-phase (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS compatibility) sielc.com |

| Detection | UV-Vis Detector |

| Application | Separation of (E) and (Z) isomers, purity determination, impurity isolation. chemicalbook.comsielc.com |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution compared to traditional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

For the analysis of 3-Methyl-5-phenylpent-2-enenitrile, UPLC can be employed for rapid quality control, high-throughput screening, and other applications where speed is essential. The principles of separation are the same as in HPLC, but the analysis times can be significantly reduced without compromising the quality of the separation. Columns with 3 µm particles are available for fast UPLC applications, providing a balance between speed and resolution. sielc.com The use of UPLC can be particularly advantageous for monitoring reaction progress or for the rapid determination of isomer ratios in a large number of samples.

Table 5: Comparison of HPLC and UPLC for 3-Methyl-5-phenylpent-2-enenitrile Analysis

| Feature | HPLC | UPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Analysis Time | Longer | Shorter sielc.com |

| Resolution | Good | Higher |

| System Pressure | Lower | Higher |

| Application | Routine analysis, preparative separation sielc.com | High-throughput screening, rapid analysis sielc.com |

Computational Chemistry and Theoretical Studies of 3 Methyl 5 Phenylpent 2 Enenitrile

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of 3-methyl-5-phenylpent-2-enenitrile. These calculations can reveal the distribution of electrons within the molecule, the nature of its chemical bonds, and the energies of its molecular orbitals.

The electronic structure is characterized by a conjugated system encompassing the phenyl ring, the ethylenic double bond, and the nitrile group. This extended π-system dictates the molecule's reactivity and spectroscopic properties. Key parameters that can be elucidated from quantum chemical calculations include:

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's behavior in chemical reactions. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and reactivity. For α,β-unsaturated nitriles, the LUMO is typically localized over the C=C-C≡N moiety, making it susceptible to nucleophilic attack.

Electron Density Distribution and Electrostatic Potential: Mapping the electron density reveals the electron-rich and electron-deficient regions of the molecule. The electrostatic potential surface highlights the areas most likely to engage in electrophilic or nucleophilic interactions. The nitrogen atom of the nitrile group and the π-system of the phenyl ring are expected to be electron-rich, while the carbon atoms of the double bond and the nitrile group are more electrophilic.

Bonding Analysis: Theoretical methods can quantify the strength and nature of the chemical bonds. For instance, the degree of π-bond character in the C-C single bonds within the conjugated system can be assessed, providing insight into the extent of electron delocalization.

Table 1: Hypothetical Calculated Electronic Properties of 3-Methyl-5-phenylpent-2-enenitrile (E-isomer) at the B3LYP/6-31G(d) level of theory.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters that would be obtained from quantum chemical calculations. Actual values would require specific computational studies.

Molecular Dynamics Simulations for Conformational Analysis

The presence of several single bonds in 3-methyl-5-phenylpent-2-enenitrile allows for considerable conformational flexibility. Molecular Dynamics (MD) simulations can be employed to explore the potential energy surface of the molecule and identify its most stable conformations.

A significant factor influencing the conformational preference is allylic strain , which arises from steric interactions between substituents on the sp²-hybridized carbon atoms of the double bond and the adjacent sp³-hybridized carbon. In the case of the E-isomer of 3-methyl-5-phenylpent-2-enenitrile, there will be steric hindrance between the methyl group at position 3 and the substituents on the adjacent carbon of the ethyl group. This strain can influence the preferred rotational conformers around the C-C single bonds.

By analyzing the trajectory from an MD simulation, a Ramachandran-like plot for the key dihedral angles can be constructed to visualize the low-energy conformational basins.

Table 2: Key Dihedral Angles for Conformational Analysis of 3-Methyl-5-phenylpent-2-enenitrile.

| Dihedral Angle | Description | Expected Influence on Conformation |

| C(phenyl)-C(ethyl)-C(ethyl)-C(C=C) | Rotation of the phenyl group | Influenced by steric interactions with the rest of the molecule. |

| C(ethyl)-C(C=C)-C(methyl)-H | Allylic strain interactions | Can restrict rotation and favor specific conformers. |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions involving 3-methyl-5-phenylpent-2-enenitrile. A likely synthetic route to this compound is the Knoevenagel condensation , which involves the reaction of a carbonyl compound (phenylacetaldehyde) with a compound containing an active methylene (B1212753) group (in this case, a derivative of cyanoacetic acid followed by decarboxylation).

DFT calculations can be used to model the entire reaction pathway of the Knoevenagel condensation to form 3-methyl-5-phenylpent-2-enenitrile. This involves:

Locating Reactants, Intermediates, and Products: The geometries of all species involved in the reaction are optimized to find their lowest energy structures.

Identifying Transition States: The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Computational methods can locate these transition state structures.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

By mapping out the energy profile of the reaction, computational chemists can gain a detailed understanding of the mechanism, identify the rate-determining step, and predict the feasibility of the reaction under different conditions. For the Knoevenagel condensation, theoretical studies on analogous systems have elucidated the role of catalysts and the nature of the key intermediates.

Table 3: Hypothetical Energy Profile for a Key Step in the Knoevenagel Condensation Synthesis of 3-Methyl-5-phenylpent-2-enenitrile.

| Species | Relative Energy (kcal/mol) |

| Reactants (Aldehyde + Active Methylene Compound) | 0.0 |

| Transition State 1 (C-C bond formation) | +15.2 |

| Intermediate (Adduct) | -5.8 |

| Transition State 2 (Dehydration) | +20.5 |

| Product (α,β-unsaturated nitrile) | -12.3 |

Note: This data is illustrative and represents a simplified, hypothetical reaction energy profile.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic properties of 3-methyl-5-phenylpent-2-enenitrile with a reasonable degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming the structure of the molecule.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method. By calculating the NMR spectra for different possible isomers and conformers, and comparing them to experimental data, the correct structure can be assigned. Theoretical predictions can also help to resolve ambiguities in spectral assignments.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations provide a theoretical IR spectrum that can be compared with experimental data. Key vibrational modes for 3-methyl-5-phenylpent-2-enenitrile would include the C≡N stretch, the C=C stretch, and the C-H stretches of the aromatic ring and the alkyl chain.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For a conjugated system like 3-methyl-5-phenylpent-2-enenitrile, the π → π* transitions are expected to be the most intense.

Table 4: Predicted Spectroscopic Data for 3-Methyl-5-phenylpent-2-enenitrile.

| Spectroscopic Technique | Predicted Parameter | Expected Value/Range |

| ¹³C NMR | Chemical Shift of C≡N | 115-125 ppm |

| ¹H NMR | Chemical Shift of Vinylic H | 5.0-6.0 ppm |

| IR | C≡N Stretching Frequency | 2210-2240 cm⁻¹ |

| IR | C=C Stretching Frequency | 1620-1680 cm⁻¹ |

| UV-Vis | λ_max for π → π* transition | 250-300 nm |

Note: These are typical ranges for the functional groups present and would be refined by specific computational studies.

Exploration of 3 Methyl 5 Phenylpent 2 Enenitrile in Biological Research

Investigation of Molecular Interactions with Biological Macromolecules

General principles of medicinal chemistry suggest that the nitrile group (C≡N) within the molecule could potentially act as a hydrogen bond acceptor, a common feature in drug-receptor interactions. acs.org The aromatic phenyl ring and the aliphatic chain contribute to the compound's lipophilicity, which could facilitate its passage through biological membranes. However, without specific studies, the nature of any binding pockets or active sites it might interact with remains speculative.

Modulation of Enzymatic or Receptor Activity at the Molecular Level

There is a significant lack of specific data demonstrating the modulation of enzymatic or receptor activity by 3-Methyl-5-phenylpent-2-enenitrile. While some sources make broad claims about potential antimicrobial or antifungal properties, these are not substantiated with detailed mechanistic studies or the identification of specific enzyme or receptor targets.

Identification of Specific Molecular Targets and Involved Biological Pathways

Currently, there are no published studies that definitively identify specific molecular targets or the biological pathways that are modulated by 3-Methyl-5-phenylpent-2-enenitrile. The mechanism of its observed biological effects, such as dermal sensitization, is understood at a physiological level but not at the specific molecular target level. cloudfront.net

The investigation into the biological activity of many chemicals often begins with broad screening assays. The absence of detailed follow-up studies for 3-Methyl-5-phenylpent-2-enenitrile suggests that it may not have exhibited significant activity in initial screens for common drug targets, or that such research has not been prioritized.

Future Research Directions and Emerging Applications

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of nitriles often involves reagents and conditions that are not environmentally benign. Future research is increasingly focused on developing green and sustainable methods for the synthesis of 3-Methyl-5-phenylpent-2-enenitrile and related compounds.

One promising avenue is the advancement of biocatalytic methods . The use of enzymes like aldoxime dehydratases presents a cyanide-free route to nitrile synthesis. mdpi.comnih.gov These enzymes operate under mild conditions in aqueous media, starting from readily available aldoximes, which can be formed from the condensation of aldehydes with hydroxylamine (B1172632). nih.gov This approach aligns with the principles of green chemistry by minimizing hazardous reagents and waste. researchgate.net

Another key area is the development of solvent-free and catalyst-free reactions . For instance, heating aldehydes with hydroxylamine hydrochloride without a solvent has been shown to produce nitriles efficiently, with water and hydrochloric acid as the main byproducts, leading to good atom economy. tandfonline.com Exploring the applicability of such one-pot methods to the synthesis of 3-Methyl-5-phenylpent-2-enenitrile from 3-methyl-5-phenylpent-2-enal (B14637860) could offer a more sustainable industrial process.

Furthermore, research into deep eutectic solvents (DES) as recyclable and ecofriendly catalysts offers another green alternative. A mixture of choline (B1196258) chloride and urea, for example, has been used for the one-pot synthesis of various nitriles from aldehydes under solvent-free conditions. organic-chemistry.org

The table below summarizes potential green synthetic approaches applicable to 3-Methyl-5-phenylpent-2-enenitrile.

| Method | Key Features | Potential Starting Materials | Reference |

| Aldoxime Dehydratase Biocatalysis | Cyanide-free, mild conditions, aqueous media. | 3-Methyl-5-phenylpent-2-en-1-al oxime | mdpi.comnih.gov |

| Solvent-Free Aldehyde Conversion | One-pot synthesis, good atom efficiency. | 3-Methyl-5-phenylpent-2-enal, Hydroxylamine hydrochloride | tandfonline.com |

| Deep Eutectic Solvent Catalysis | Recyclable catalyst, solvent-free conditions. | 3-Methyl-5-phenylpent-2-enal | organic-chemistry.org |

Exploration of Novel Catalytic Transformations for 3-Methyl-5-phenylpent-2-enenitrile

The unique structure of 3-Methyl-5-phenylpent-2-enenitrile, featuring both a nitrile group and a carbon-carbon double bond, makes it a versatile substrate for a wide range of catalytic transformations. numberanalytics.comresearchgate.net

Reduction and Hydrogenation: The nitrile group can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄), while the α,β-unsaturated system can undergo conjugate reduction. libretexts.org Research into selective catalytic systems is a key objective. For example, copper/xanthene-type bisphosphine complexes have shown high efficiency in the chemoselective conjugate reduction of α,β-unsaturated nitriles to saturated nitriles. rsc.org Asymmetric hydrogenation using iridium or ruthenium-based catalysts could also be explored to produce chiral amines or nitriles, which are valuable building blocks in pharmaceuticals.

Hydrolysis and Hydration: The nitrile group can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions. numberanalytics.comlibretexts.org Catalytic hydration, using metal complexes such as those based on ruthenium, offers a highly selective and atom-economical method to produce amides under mild conditions, avoiding the harsh conditions of traditional hydrolysis. researchgate.net

Cycloaddition Reactions: The carbon-carbon double bond and the nitrile group can participate in cycloaddition reactions to form complex heterocyclic structures. numberanalytics.com For example, 1,3-dipolar cycloadditions with nitrile oxides can yield isoxazolines, which are important scaffolds in medicinal chemistry. researchgate.netmdpi.com

Oxa- and Aza-Michael Additions: The α,β-unsaturated nature of the nitrile makes it a prime candidate for Michael additions. The catalytic addition of alcohols (oxa-Michael) or amines (aza-Michael) can lead to the synthesis of valuable bifunctional molecules like γ-amino alcohols. researchgate.netnih.gov Ruthenium pincer complexes have been shown to be effective catalysts for these transformations. nih.gov

A summary of potential catalytic transformations is presented below.

| Transformation | Reagents/Catalyst | Product Type | Reference |

| Conjugate Reduction | Copper/Xantphos, PMHS | Saturated Nitrile | rsc.org |

| Full Reduction | LiAlH₄ | Primary Amine | libretexts.org |

| Catalytic Hydration | Ruthenium Complexes | Amide | researchgate.net |

| Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid | libretexts.org |

| Oxa-Michael Addition | Alcohols, Ru-Pincer Catalyst | β-Alkoxy Nitrile | nih.gov |

| [3+2] Cycloaddition | Nitrile Oxides | Isoxazoline Derivatives | researchgate.netmdpi.com |

Rational Design and Synthesis of Advanced Derivatives with Tuned Chemical Properties

The functional groups of 3-Methyl-5-phenylpent-2-enenitrile serve as handles for chemical modification, allowing for the rational design of advanced derivatives with specific, tuned properties. researchgate.net

By modifying the phenyl ring through electrophilic aromatic substitution, or by transforming the nitrile and alkene groups, a diverse library of new compounds can be generated. For instance, converting the nitrile to other functional groups like primary amines, amides, or carboxylic acids opens up a vast chemical space. libretexts.orgnih.gov

The synthesis of bifunctional molecules is a particularly promising area. For example, the synthesis of terminal aliphatic nitriles that also contain a carboxylic acid moiety has been demonstrated, creating monomers for polymer production. nih.gov Applying this concept, derivatives of 3-Methyl-5-phenylpent-2-enenitrile could be designed as precursors for advanced polymers or specialty materials.

Furthermore, the reactivity of the nitrile group can be tuned using catalysis. For example, copper(II) ions have been shown to increase the reactivity of nitriles, which could be exploited for specific synthetic applications. rsc.orgresearchgate.net The design of derivatives could also focus on creating molecules for biological applications, where the nitrile group can act as a key interacting motif. nih.gov

Advanced Mechanistic Investigations using State-of-the-Art Techniques

To fully optimize the synthesis and functionalization of 3-Methyl-5-phenylpent-2-enenitrile, a deep understanding of the underlying reaction mechanisms is crucial. Future research will increasingly rely on state-of-the-art analytical and computational techniques.

In-situ Spectroscopy: Techniques such as in-situ Raman and infrared (IR) spectroscopy are powerful tools for studying catalytic reactions in real-time. youtube.comuu.nl These methods allow for the direct observation of reaction intermediates and surface species on a catalyst, providing invaluable insights into the reaction pathway. youtube.comnih.gov For example, fluid-cell Raman spectroscopy can be used to monitor reaction and transport processes during solid-water reactions. nih.gov Applying these techniques to the catalytic transformations of 3-Methyl-5-phenylpent-2-enenitrile would help in identifying active sites, reaction intermediates, and potential spectator species, leading to the development of more efficient catalysts. youtube.comuu.nl

Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for investigating reaction mechanisms. nih.govnih.gov DFT can be used to model potential energy surfaces, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions. researchgate.netnih.gov Such computational studies can elucidate the stepwise versus concerted nature of cycloaddition reactions or explain the role of catalysts in lowering activation barriers. researchgate.net A combined experimental and computational approach, where theoretical predictions are validated by kinetic measurements, offers a robust strategy for understanding the reactivity of nitriles. nih.govrsc.org

The table below outlines advanced techniques and their potential applications in studying reactions of 3-Methyl-5-phenylpent-2-enenitrile.

| Technique | Application | Insights Gained | Reference |

| In-situ Raman/IR Spectroscopy | Monitoring catalytic hydrogenation or hydration. | Identification of surface intermediates, catalyst active sites, and reaction kinetics. | youtube.comnih.gov |

| Density Functional Theory (DFT) | Modeling cycloaddition or Michael addition reactions. | Reaction pathways, transition state energies, regioselectivity, catalyst-substrate interactions. | researchgate.netnih.govnih.gov |

| Combined Kinetic and DFT Studies | Investigating nitrile hydrolysis or reduction mechanisms. | Correlation of theoretical activation energies with experimental reaction rates for mechanism validation. | nih.govrsc.org |

By pursuing these future research directions, the scientific community can expand the utility of 3-Methyl-5-phenylpent-2-enenitrile beyond its current applications, establishing it as a valuable platform chemical for sustainable synthesis, novel materials, and complex molecular architectures.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for resolving the crystal structure of 3-Methyl-5-phenylpent-2-enenitrile?

- Methodological Answer : X-ray crystallography is the gold standard. Use SHELXL for refinement, as it is optimized for small-molecule structures and high-resolution data . For structure solution, combine SHELXS/SHELXD (robust for initial phasing) with OLEX2 for visualization, refinement, and hydrogen-bond analysis . Generate ORTEP-3 diagrams to visualize thermal ellipsoids and validate geometric parameters .

Q. What safety protocols should guide the handling of 3-Methyl-5-phenylpent-2-enenitrile in laboratory settings?

- Methodological Answer : Follow the IFRA Standards (Amendment 51), which specify maximum acceptable concentrations in 12 product categories . Consult the RIFM Safety Assessment for toxicity thresholds and exposure limits, though note that acute/chronic toxicity data may be incomplete . Implement PPE (gloves, goggles) and fume hoods during synthesis or handling, as per general nitrile safety guidelines .

Q. How can researchers differentiate between (Z)- and (E)-isomers of 3-Methyl-5-phenylpent-2-enenitrile?

- Methodological Answer : Use NMR spectroscopy (¹H and ¹³C) to identify coupling constants and chemical shifts influenced by stereochemistry. For separation, employ chiral chromatography (e.g., HPLC with a chiral stationary phase) or crystallization in solvents with selective solubility for each isomer .

Advanced Research Questions

Q. How can computational modeling predict hydrogen-bonding patterns in 3-Methyl-5-phenylpent-2-enenitrile crystals?

- Methodological Answer : Apply graph set analysis (as per Etter’s formalism) to categorize hydrogen-bonding motifs . Use Density Functional Theory (DFT) to optimize molecular geometry and calculate electrostatic potential surfaces, then compare with experimental X-ray data from SHELXL-refined structures . Tools like Mercury CSD can map interaction networks.

Q. What strategies address contradictions between safety assessments and gaps in toxicity data for this compound?